molecular formula C14H12F2O B14017136 3',5'-Difluoro-4'-methoxy-2-methyl-1,1'-biphenyl

3',5'-Difluoro-4'-methoxy-2-methyl-1,1'-biphenyl

Cat. No.: B14017136
M. Wt: 234.24 g/mol
InChI Key: UGYMURQVDZGQOE-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, safety measures must be implemented to handle the reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Difluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the methyl group.

    3’,5’-Difluoro-4’-methyl-1,1’-biphenyl: Similar structure but lacks the methoxy group.

    4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the fluorine atoms.

Uniqueness

3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both fluorine and methoxy groups can enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

1,3-difluoro-2-methoxy-5-(2-methylphenyl)benzene

InChI

InChI=1S/C14H12F2O/c1-9-5-3-4-6-11(9)10-7-12(15)14(17-2)13(16)8-10/h3-8H,1-2H3

InChI Key

UGYMURQVDZGQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C(=C2)F)OC)F

Origin of Product

United States

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